[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
CAS No.:
Cat. No.: VC20133463
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N5 |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C13H21N5/c1-4-6-18-7-5-12(16-18)9-14-10-13-8-11(2)15-17(13)3/h5,7-8,14H,4,6,9-10H2,1-3H3 |
| Standard InChI Key | HMNMRTCZHYXBHD-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CC(=N1)CNCC2=CC(=NN2C)C |
Introduction
Structural Overview
The compound consists of:
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Two pyrazole rings:
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One is substituted at positions 1 and 3 with methyl groups (1,3-dimethyl-1H-pyrazole).
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The other is substituted at position 1 with a propyl group (1-propyl-1H-pyrazole).
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A central amine group: This connects the two pyrazole rings via methyl linkers.
Key Features:
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Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms.
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The methyl and propyl substitutions enhance the compound's lipophilicity and influence its electronic properties.
Synthesis
Although no direct synthesis of this specific compound was found, it can be inferred from general pyrazole chemistry:
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Preparation of substituted pyrazoles:
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The individual pyrazole units (e.g., 1,3-dimethyl-1H-pyrazole and 1-propyl-1H-pyrazole) can be synthesized through cyclization reactions involving hydrazines and β-dicarbonyl compounds.
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Functionalization with methyl groups:
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The methyl groups can be introduced via alkylation using reagents like methyl iodide in the presence of a base.
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Formation of the central amine linkage:
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A nucleophilic substitution reaction can be employed to attach the two pyrazole units to a primary amine (e.g., ammonia or methylamine), using formaldehyde or similar reagents as intermediates.
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Analytical Characterization
The structural confirmation of this compound would typically involve:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR to identify the chemical environment of the substituents.
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Characteristic signals for methyl, propyl, and aromatic protons.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detection of functional groups such as C-H stretches (alkyl groups) and N-H stretches (amine).
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X-ray Crystallography:
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For precise structural elucidation, especially the spatial arrangement of substituents.
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Applications
Pyrazole derivatives are known for their diverse applications in various fields:
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Pharmaceuticals:
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Catalysts and Ligands:
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Pyrazoles are often used in coordination chemistry as ligands due to their nitrogen donor atoms.
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This compound could serve as a bidentate ligand in metal complexes.
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Material Science:
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Functionalized pyrazoles are used in dye-sensitized solar cells and organic electronics.
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Potential Research Directions
To explore the full potential of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine, future studies could focus on:
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Biological Screening: Evaluating its cytotoxicity, enzyme inhibition, or radical scavenging activity.
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Coordination Chemistry: Investigating its binding behavior with transition metals for catalytic applications.
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Computational Studies: Using density functional theory (DFT) to predict electronic properties and reactivity.
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